N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(morpholine-4-sulfonyl)benzamide
Description
The exact mass of the compound this compound is 390.13617637 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-17(15-3-2-4-16(15)20-21)19-18(23)13-5-7-14(8-6-13)27(24,25)22-9-11-26-12-10-22/h5-8H,2-4,9-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUAPZHKCMURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopenta[c]pyrazole moiety linked to a morpholine sulfonamide group and a benzamide. This unique configuration is believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 1105221-88-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The morpholine sulfonyl group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes and disease pathways .
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate calcium ion levels and other cellular responses .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria, making it a candidate for further investigation in antimicrobial therapies .
Antibacterial Activity
Research has demonstrated that this compound shows moderate to strong activity against several bacterial strains. For instance:
- Staphylococcus aureus : Significant inhibition was observed.
- Escherichia coli : Moderate antibacterial effect.
This suggests potential applications in treating bacterial infections.
Enzyme Inhibition Studies
The compound's ability to inhibit AChE was evaluated using standard enzyme assays. Results indicated an IC50 value of approximately 50 µM, demonstrating effective inhibition compared to control compounds . Additionally, the inhibition of urease was also confirmed, indicating potential utility in managing conditions like urea cycle disorders.
Case Studies and Research Findings
- Study on Anticancer Properties : A study investigated the anticancer potential of similar compounds featuring the cyclopenta[c]pyrazole framework. Results indicated that these compounds could induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the compound's anti-inflammatory properties alongside its antimicrobial activity. The study utilized various in vitro models to assess these effects, confirming its multifaceted biological activity.
- Molecular Docking Studies : Molecular docking simulations provided insights into the binding affinities of the compound with target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites of key enzymes and receptors, further supporting its therapeutic potential.
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition
Research indicates that N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(morpholine-4-sulfonyl)benzamide exhibits significant enzyme inhibitory properties. Specifically, it has been studied as an inhibitor of matrix metalloproteinases (MMPs), which play critical roles in cancer metastasis and tissue remodeling. MMPs are involved in the degradation of extracellular matrix components, and their inhibition can potentially slow down tumor progression and metastasis.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. By targeting specific inflammatory pathways, it could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics or treatments for infectious diseases.
Synthetic Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:
- Formation of Sulfonamide Derivatives: The sulfonamide group can undergo nucleophilic substitution reactions, making it versatile for synthesizing related compounds.
- Cyclization Reactions: The cyclopenta[c]pyrazole core can be modified through cyclization reactions to yield new derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of sulfonamide derivatives like this compound:
- MMP Inhibition Study : A study demonstrated that this compound effectively inhibited MMP activity in vitro, leading to decreased cell migration in cancer cell lines.
- Anti-inflammatory Mechanism : Another research article explored its mechanism of action in inflammatory pathways and found that it significantly reduced pro-inflammatory cytokine levels in animal models.
- Antimicrobial Efficacy : Testing against various bacterial strains revealed that the compound exhibited dose-dependent antimicrobial effects comparable to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
